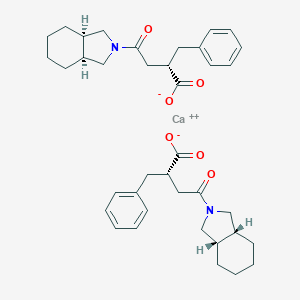

Calcium (S)-2-benzyl-4-((3aR,7aS)-hexahydro-1H-isoindol-2(3H)-yl)-4-oxobutanoate

Description

Evolution of Insulin (B600854) Secretagogues and the Role of Glinides

Insulin secretagogues are a class of drugs that increase the secretion of insulin from the pancreas. nih.gov This category includes two main groups: sulfonylureas and meglitinides (also known as glinides). nih.gov

The journey of oral insulin secretagogues began with the discovery of sulfonylureas. The first-generation sulfonylurea, tolbutamide, was introduced in 1956. nih.gov This was followed by other first-generation agents like chlorpropamide, acetohexamide, and tolazamide. nih.govdiabetesjournals.org In 1984, the more potent second-generation sulfonylureas, glyburide (B1671678) and glipizide, became available in the United States. nih.gov A third-generation sulfonylurea, glimepiride, was introduced in 1995. nih.gov

The meglitinide (B1211023) class of insulin secretagogues emerged in the late 1990s as non-sulfonylurea alternatives. nih.govnih.gov Repaglinide (B1680517) was the first in this class to be approved in 1997, followed by nateglinide (B44641) in 2000. nih.gov These drugs were developed to provide a more rapid and shorter-acting stimulation of insulin secretion compared to sulfonylureas, specifically targeting post-meal blood sugar spikes. nih.gov

Mitiglinide (B115668) calcium, a benzylsuccinic acid derivative, is a newer member of the meglitinide family. nih.govnih.gov While it shares the fundamental mechanism of action with other meglitinides—stimulating insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic beta-cells—it possesses some unique characteristics. patsnap.comnih.govdrugbank.com

One of the key distinguishing features of mitiglinide is its high selectivity for the pancreatic beta-cell type of KATP channels (SUR1/Kir6.2) compared to the cardiac and smooth muscle types. nih.govnih.gov This selectivity may offer a potential benefit in reducing the risk of cardiovascular side effects. nih.gov In vitro studies have demonstrated that mitiglinide's insulinotropic effect is more potent than that of nateglinide. nih.gov Furthermore, mitiglinide has shown greater calcium ionophoretic activity, which contributes to the stimulation of calcium influx and subsequent insulin secretion, than both nateglinide and repaglinide. nih.gov

| Feature | Mitiglinide Calcium | Other Meglitinides (e.g., Nateglinide, Repaglinide) |

|---|---|---|

| Mechanism of Action | Closes ATP-sensitive K+ channels in pancreatic beta-cells to stimulate insulin secretion. patsnap.comnih.gov | Closes ATP-sensitive K+ channels in pancreatic beta-cells to stimulate insulin secretion. nih.gov |

| Selectivity | Higher selectivity for pancreatic beta-cell KATP channels. nih.govnih.gov | Varying degrees of selectivity for pancreatic beta-cell KATP channels. |

| Potency | In vitro studies suggest more potent insulinotropic effect than nateglinide. nih.gov | Potency varies among different agents in the class. |

| Calcium Ionophoretic Activity | Greater than nateglinide and repaglinide. nih.gov | Lower compared to mitiglinide. nih.gov |

Significance of Postprandial Glucose Control in Type 2 Diabetes Mellitus Research

While fasting plasma glucose has traditionally been a primary target in diabetes management, there is a growing body of evidence highlighting the importance of controlling postprandial plasma glucose (PPG) levels. nih.gov

Elevated postprandial hyperglycemia is recognized as an independent risk factor for both macrovascular (such as heart attack and stroke) and microvascular (such as retinopathy, nephropathy, and neuropathy) complications in individuals with type 2 diabetes. dovepress.comnih.gov Research suggests that sharp increases in blood glucose after meals can trigger endothelial damage through mechanisms like oxidative stress and inflammation. nih.govcapes.gov.br This endothelial dysfunction is a key step in the development of atherosclerosis, the underlying cause of most cardiovascular diseases. researchgate.net

Numerous epidemiological studies have demonstrated a strong correlation between post-challenge glucose levels and the risk of cardiovascular and all-cause mortality. nih.govcapes.gov.br In fact, some studies suggest that 2-hour post-meal glucose is a better predictor of these outcomes than fasting glucose. nih.gov The UK Prospective Diabetes Study (UKPDS) showed a significant reduction in the risk of microvascular complications with improved glycemic control. nih.gov

The physiological response to a meal involves a rapid, early burst of insulin secretion. nih.gov In individuals with type 2 diabetes, this initial insulin response is often impaired, leading to postprandial hyperglycemia. nih.gov Rapid-acting insulin secretagogues, such as mitiglinide calcium, are designed to mimic this natural, mealtime insulin release. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

145525-41-3 |

|---|---|

Molecular Formula |

C19H25CaNO3 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

calcium bis((2S)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate) |

InChI |

InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |

InChI Key |

KWKIVJHIPMALGE-VNMUXGFYSA-N |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |

Appearance |

Powder |

Other CAS No. |

145525-41-3 |

Pictograms |

Health Hazard |

Synonyms |

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Mitiglinide Calcium

Pancreatic β-Cell KATP Channel Interaction

The ATP-sensitive potassium (KATP) channels in pancreatic β-cells are heterooctameric protein complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. nih.govdrugbank.comnih.gov Mitiglinide (B115668), through its interaction with these channels, plays a pivotal role in modulating the membrane potential and subsequent insulin (B600854) release from these cells. patsnap.comdrugbank.comnih.govselleckchem.com

Mitiglinide specifically binds to the sulfonylurea receptor 1 (SUR1) subunit, which is the regulatory component of the pancreatic β-cell KATP channel. nih.govnih.govresearchgate.net Cryo-electron microscopy (cryo-EM) structural analyses have elucidated that mitiglinide docks within a common insulin secretagogue-binding site located on the SUR1 subunit. nih.govnih.govresearchgate.netresearchgate.net This binding site is intricately formed by transmembrane helices TM7, TM8, TM16, and TM17 of the SUR1 subunit. nih.govnih.govresearchgate.netresearchgate.net

Research into the structure-activity relationship of insulin secretagogues has identified two overlapping binding pockets on the SUR subunit, termed the A-site and the B-site. nih.gov Mitiglinide has been shown to primarily occupy the A-site. nih.gov The binding of mitiglinide to SUR1 involves both polar and hydrophobic interactions within this pocket. nih.gov Although the mitiglinide-interacting residues are largely conserved between SUR1 and SUR2 subunits, specific differences contribute to its selectivity. For instance, threonine at position 1242 (T1242) in SUR1 is replaced by a serine in SUR2, and serine at position 1238 (S1238) in SUR1 is replaced by tyrosine in SUR2. nih.gov The presence of tyrosine at position 1238 in SUR2 is thought to create steric hindrance that would clash with mitiglinide, providing a molecular basis for its high selectivity for SUR1. researchgate.net The interaction stabilizes SUR1 in an NBD-separated inward-facing conformation. nih.govnih.govresearchgate.net

A key characteristic of mitiglinide is its pronounced selectivity for the Kir6.2/SUR1 channel, which constitutes the KATP channel in pancreatic β-cells. nih.govresearchgate.netcaymanchem.comdiabetesjournals.orgnih.gov Studies have demonstrated that mitiglinide's inhibitory potency on Kir6.2/SUR2A (cardiac type) and Kir6.2/SUR2B (smooth muscle type) KATP channels is approximately 1000-fold lower than its effect on the Kir6.2/SUR1 channels. caymanchem.comdiabetesjournals.orgnih.gov This notable difference in binding affinities highlights the role of structural variations between the SUR1 and SUR2 subunits in conferring selectivity. nih.gov The clinical relevance of this high selectivity is significant, as SUR1-containing KATP channels are predominantly located in pancreatic endocrine cells, whereas SUR2-containing channels are widely distributed in cardiovascular tissues, where they are involved in processes such as cardioprotection. nih.gov

Table 1: Mitiglinide's Inhibitory Potency (IC50) on Different KATP Channel Subtypes

| KATP Channel Subtype | IC50 Value | Source |

| Kir6.2/SUR1 | 4 nM | caymanchem.comnih.gov |

| Kir6.2/SUR2A | 3 µM | caymanchem.comnih.gov |

| Kir6.2/SUR2B | 5 µM | caymanchem.comnih.gov |

Inhibition of Potassium Efflux

The binding of mitiglinide to the SUR1 subunit directly results in the closure of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane. patsnap.comdrugbank.comnih.govselleckchem.comnih.gov This closure effectively inhibits the efflux of potassium ions (K+) from the cytoplasm of the β-cell. nih.govpatsnap.comselleckchem.comnih.gov

Membrane Depolarization and Calcium Influx

The inhibition of potassium efflux, due to mitiglinide's action on KATP channels, causes a crucial change in the electrical properties of the pancreatic β-cell. nih.govpatsnap.comdrugbank.comnih.govnih.govmdpi.comaging-us.com This leads to the depolarization of the cell membrane, making the inside of the cell more positive. nih.govpatsnap.comdrugbank.comnih.govnih.govmdpi.comaging-us.com

The depolarization of the β-cell membrane directly triggers the opening of voltage-gated calcium channels. nih.govpatsnap.comdrugbank.comnih.govselleckchem.comaging-us.comuni.luliu.eduuni-freiburg.demdpi.comnih.govguidetopharmacology.orgpharmgkb.org Once open, these channels allow for a rapid influx of calcium ions (Ca2+) from the extracellular environment into the β-cell cytoplasm. nih.govpatsnap.comdrugbank.comnih.govaging-us.commdpi.comnih.gov This increase in intracellular calcium concentration serves as the primary signal that initiates the exocytosis of insulin-containing secretory granules, leading to the release of insulin. patsnap.comdrugbank.comnih.govnih.govaging-us.compharmgkb.org

Role of Intracellular Calcium in Insulin Granule Exocytosis

The depolarization of the pancreatic beta-cell membrane, a direct consequence of KATP channel closure by mitiglinide, serves as a pivotal trigger for the subsequent steps in insulin secretion drugbank.compatsnap.compatsnap.comnih.govmedicaldialogues.innih.govtandfonline.comtaylorandfrancis.comnih.gov. This change in membrane potential activates voltage-gated calcium channels, prompting a rapid and significant influx of calcium ions into the intracellular space drugbank.compatsnap.compatsnap.comnih.govmedicaldialogues.innih.govtandfonline.comnih.govtaylorandfrancis.comnih.gov. The resultant increase in intracellular calcium concentration ([Ca²⁺]i) is the direct stimulus for the exocytosis of insulin-containing granules drugbank.compatsnap.compatsnap.comnih.govmedicaldialogues.innih.govtaylorandfrancis.comnih.gov. This process involves the fusion of these granules with the cell membrane, releasing their insulin content into the bloodstream taylorandfrancis.com. Research indicates that mitiglinide induces a more rapid fusion of insulin granules compared to some other insulin secretagogues like glibenclamide diabetesjournals.org. Furthermore, studies suggest that mitiglinide may possess SUR1-independent pathways for modulating insulin granule motion and fusion, potentially involving interactions with molecules associated with intracellular insulin granules, differentiating its action from agents solely mediated by SUR1 diabetesjournals.org.

Glucose-Dependent Insulin Secretion Enhancement

A key characteristic of mitiglinide calcium is its ability to enhance insulin secretion in a glucose-dependent manner, particularly at therapeutic concentrations tandfonline.comtaylorandfrancis.comnih.gov. Unlike conventional sulfonylureas, which can induce insulin release regardless of ambient glucose levels, mitiglinide's insulinotropic effect is significantly amplified by the presence of glucose taylorandfrancis.comnih.gov. Experimental findings demonstrate that at concentrations ranging from 0.1–1.0 μM, mitiglinide substantially amplifies glucose-induced insulin secretion in both normal and diabetic islet cells nih.gov. This glucose-responsive mechanism allows mitiglinide to mimic the physiological insulin secretion pattern observed in healthy individuals, making it particularly effective in controlling postprandial hyperglycemia patsnap.compatsnap.comnih.govmedicaldialogues.innih.govtandfonline.com. The drug's rapid absorption and elimination profile contribute to its ability to elicit a quick and transient insulin secretory response, precisely targeting post-meal blood glucose spikes patsnap.compatsnap.commedicaldialogues.innih.govtandfonline.com. This pharmacokinetic advantage is beneficial for managing postprandial glucose excursions. The binding affinity of mitiglinide has been quantified; for instance, it displaces [³H]-GBM binding to HIT-15 cells with an IC₅₀ of 13 nM, suggesting shared binding characteristics with certain sulfonylureas nih.gov.

Summary of Mitiglinide's Action on Insulin Secretion

| Step | Mechanism | Role of Mitiglinide | Citation |

| 1. KATP Channel Inhibition | Under physiological conditions, increased ATP/ADP ratio closes KATP channels. Mitiglinide binds to and blocks ATP-sensitive K+ (KATP) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells. | Mitiglinide mimics physiological ATP increase by directly binding to SUR1 and closing KATP channels, locking SUR1 in an inward-facing conformation. | drugbank.com, nih.gov, patsnap.com, patsnap.com, selleckchem.com, nih.gov, nih.gov, medicaldialogues.in, nih.gov, tandfonline.com, ncats.io |

| 2. Membrane Depolarization | Closure of KATP channels prevents potassium efflux, leading to depolarization of the beta-cell membrane. | Mitiglinide-induced KATP channel closure causes beta-cell membrane depolarization. | drugbank.com, patsnap.com, patsnap.com, nih.gov, medicaldialogues.in |

| 3. Calcium Influx | Membrane depolarization activates voltage-gated calcium channels, allowing calcium ions to flow into the cell. | This depolarization, driven by mitiglinide, directly stimulates calcium influx through voltage-gated calcium channels. | drugbank.com, nih.gov, nih.gov, patsnap.com, patsnap.com, nih.gov, medicaldialogues.in, taylorandfrancis.com, nih.gov, tandfonline.com |

| 4. Insulin Granule Exocytosis | Increased intracellular calcium concentration ([Ca²⁺]i) triggers the fusion of insulin-containing granules with the cell membrane, leading to insulin release. | High intracellular calcium levels, as a result of mitiglinide's action, directly prompt the exocytosis of insulin granules, leading to rapid insulin secretion. Evidence suggests additional SUR1-independent effects on granule motion and fusion. | drugbank.com, nih.gov, nih.gov, patsnap.com, patsnap.com, nih.gov, medicaldialogues.in, diabetesjournals.org, taylorandfrancis.com |

| 5. Glucose Dependence | The physiological response of insulin secretion is amplified by glucose. | At therapeutic concentrations (0.1–1.0 μM), mitiglinide amplifies insulin secretion in a glucose dose-dependent manner, effectively managing postprandial hyperglycemia. | nih.gov, patsnap.com, taylorandfrancis.com, tandfonline.com |

Pharmacodynamics of Mitiglinide Calcium

Insulin (B600854) Secretion Kinetics and Profile

The pharmacokinetic properties of mitiglinide (B115668) calcium facilitate a distinct pattern of insulin secretion that is closely aligned with the physiological needs following a meal.

Mitiglinide calcium is characterized by its rapid onset of action, which is a key feature of its therapeutic profile. patsnap.comnih.gov Upon oral administration, it is quickly absorbed, leading to a prompt stimulation of insulin secretion. patsnap.commedicaldialogues.in This rapid action is advantageous for managing the sharp rise in blood glucose that occurs after eating. patsnap.com Clinical data indicates that the onset of action for mitiglinide is typically within 30 minutes of administration. patsnap.com The time to reach peak plasma concentration (Cmax) is also swift, generally occurring within 0.23 to 0.28 hours. nih.gov This rapid insulinotropic effect is crucial for addressing post-meal glucose excursions effectively. patsnap.comchemimpex.com

| Parameter | Value | Source |

|---|---|---|

| Onset of Action | Within 30 minutes | patsnap.com |

| Time to Peak Plasma Concentration (Tmax) | 0.23–0.28 hours | nih.gov |

Complementing its rapid onset, mitiglinide calcium has a short duration of action. patsnap.comnih.gov Its plasma half-life (t1/2) is approximately 1.2 hours, leading to a transient insulinotropic effect that lasts for about two to four hours. medicaldialogues.innih.gov This pharmacokinetic profile is beneficial as it mimics the natural, physiological pattern of insulin secretion in individuals without diabetes, where insulin is released in response to meals and returns to baseline levels shortly thereafter. nih.gov The short duration of action helps to confine the glucose-lowering effect to the postprandial period. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Half-life (t1/2) | ~1.2 hours | nih.gov |

| Duration of Action | ~2-4 hours | medicaldialogues.in |

A critical aspect of type 2 diabetes is the impairment of early-phase insulin secretion, which is the initial, rapid burst of insulin released immediately after a meal. Mitiglinide is effective in addressing this specific defect. researchgate.netnih.gov By stimulating a rapid insulin release, it helps to restore this crucial early-phase response. ncats.ioresearchgate.net Studies in perfused pancreas models from diabetic rats have demonstrated that mitiglinide can induce a normal kinetic profile of insulin secretion, including the first-phase response. nih.gov This restoration of early insulin secretion is a key mechanism through which mitiglinide effectively controls postprandial glucose levels. nih.gov

Glycemic Control Parameters

The primary therapeutic goal of mitiglinide calcium is the improvement of glycemic control, with a particular focus on post-meal blood sugar levels.

Mitiglinide calcium demonstrates significant efficacy in reducing postprandial hyperglycemia, which is a major challenge in the management of type 2 diabetes. patsnap.comnih.govsigmaaldrich.com Its ability to stimulate a rapid and short-lived burst of insulin timed with meals directly counteracts the rise in blood glucose following food intake. patsnap.comnih.govcaymanchem.com Clinical trials have consistently shown that treatment with mitiglinide leads to a lasting improvement in postprandial hyperglycemia in patients with type 2 diabetes. nih.gov This effect is crucial, as postprandial hyperglycemia is recognized as an independent risk factor for cardiovascular complications. sigmaaldrich.com The agent's effectiveness in controlling these glucose spikes makes it a valuable therapeutic option, particularly in the early stages of the disease. nih.govnih.gov

While the primary effect of mitiglinide is on postprandial glucose, clinical studies have also indicated a beneficial impact on fasting plasma glucose levels. nih.gov In clinical trials, treatment with mitiglinide not only improved postprandial hyperglycemia but also led to decreases in fasting plasma glucose. nih.govnih.gov One study noted a reduction in fasting plasma glucose levels after just four weeks of treatment. nih.gov

Glycated Hemoglobin (HbA1c) Values

In a 16-week, placebo-controlled, randomized, double-blind clinical trial involving patients with type 2 diabetes, the reduction in HbA1c was significantly greater in the group receiving mitiglinide compared to the placebo group. lifescience.co.jp This effect was observed irrespective of whether patients were on concomitant therapy with another oral hypoglycemic agent. lifescience.co.jp Further research has indicated that mitiglinide therapy can lead to significant decreases in HbA1c levels after six to twelve months of treatment, underscoring its role in sustained glycemic control. nih.gov

Table 1: Summary of Mitiglinide Calcium's Effect on HbA1c

| Study Type | Duration | Key Finding on HbA1c | Reference |

| Clinical Trials (General) | Not Specified | Treatment with mitiglinide decreased HbA1c values. | nih.gov |

| Placebo-Controlled, Randomized, Double-Blind Trial | 16 Weeks | The decrease in HbA1c was significantly greater in the mitiglinide group compared to the placebo group at the final evaluation. | lifescience.co.jp |

| Observational Study | 6-12 Months | Mitiglinide significantly lowered hemoglobin A1 (HbA1) levels after 6 months and decreased urinary albumin after 12 months. | nih.gov |

Comparative Pharmacodynamic Studies with Other Insulin Secretagogues

The pharmacodynamic profile of mitiglinide calcium is distinct when compared to other classes of insulin secretagogues, namely sulfonylureas and other meglitinides. These differences primarily relate to receptor selectivity, onset and duration of action, and the pattern of insulin release.

Mitiglinide Versus Sulfonylureas

Mitiglinide and sulfonylureas, such as glibenclamide and glimepiride, both stimulate insulin secretion by closing ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. nih.govpatsnap.com However, a key pharmacodynamic distinction lies in their selectivity for the different types of sulfonylurea receptors (SUR) that form these channels. nih.govnih.gov The K-ATP channels in pancreatic β-cells are composed of SUR1 and Kir6.2 subunits, whereas those in cardiac and smooth muscle consist of SUR2A/Kir6.2 and SUR2B/Kir6.1, respectively. nih.govcellphysiolbiochem.com

Research demonstrates that mitiglinide exhibits a significantly higher selectivity for the pancreatic β-cell type K-ATP channel (SUR1/Kir6.2) compared to sulfonylureas like glibenclamide and glimepiride. nih.govnih.gov This heightened selectivity for pancreatic β-cells may contribute to a more targeted action on meal-related insulin release. nih.gov Furthermore, mitiglinide's action is characterized by a more rapid onset and shorter duration compared to sulfonylureas. nih.gov This profile allows for a quick stimulation of insulin secretion that is more aligned with the physiological needs following a meal, in contrast to the prolonged action of many sulfonylureas. nih.govnih.gov

Table 2: Pharmacodynamic Comparison: Mitiglinide vs. Sulfonylureas

| Feature | Mitiglinide Calcium | Sulfonylureas (e.g., Glibenclamide, Glimepiride) | Reference |

| Primary Mechanism | Closes K-ATP channels in pancreatic β-cells to stimulate insulin secretion. | Closes K-ATP channels in pancreatic β-cells to stimulate insulin secretion. | nih.govnih.gov |

| Receptor Selectivity | High selectivity for pancreatic SUR1 over cardiovascular SUR2A/SUR2B. | Lower selectivity for SUR1; interacts with both pancreatic (SUR1) and extrapancreatic (SUR2) receptors. | nih.govnih.govcellphysiolbiochem.com |

| Onset of Action | Rapid. | Slower. | nih.gov |

| Duration of Action | Short. | Longer, more sustained. | patsnap.comnih.gov |

| Insulin Release Profile | Promotes rapid, early-phase insulin release to control postprandial glucose. | Induces a more prolonged insulin release. | nih.govnih.gov |

Mitiglinide Versus Other Meglitinides (e.g., Nateglinide (B44641), Repaglinide)

Within the meglitinide (B1211023) class, mitiglinide also displays a unique pharmacodynamic profile when compared to agents like nateglinide and repaglinide (B1680517). While all three are rapid-acting insulin secretagogues, they differ in potency and receptor affinity. nih.govnih.gov

In comparative in vitro and in vivo studies, mitiglinide has been shown to have a more potent insulinotropic effect than nateglinide. nih.gov This greater potency contributes to its effectiveness in controlling postprandial hyperglycemia. nih.gov Clinical trials have been conducted to directly compare the efficacy of mitiglinide and nateglinide in patients with type 2 diabetes. medpath.comclinicaltrials.gov

When compared with repaglinide, mitiglinide demonstrates a stronger binding affinity for the SUR1 receptor on pancreatic β-cells. nih.gov Structurally, mitiglinide is noted for its high selectivity toward the SUR1 subunit over the SUR2 subunit, whereas repaglinide is considered non-selective. nih.gov This difference in selectivity may influence their respective physiological effects. A study comparing the effects on glycemic variability found that a combination therapy of mitiglinide and voglibose (B1684032) was more effective at reducing glucose fluctuations than repaglinide monotherapy. nih.govresearchgate.net

Table 3: Pharmacodynamic Comparison: Mitiglinide vs. Other Meglitinides

| Feature | Mitiglinide Calcium | Nateglinide | Repaglinide | Reference |

| Potency | More potent insulinotropic effect than nateglinide. | Less potent insulinotropic effect than mitiglinide. | Potent insulin secretagogue. | nih.gov |

| SUR1 Affinity | Strong affinity for SUR1. | Binds to SUR1. | Binds to SUR1. | nih.govnih.gov |

| SUR1/SUR2 Selectivity | Highly selective for SUR1 over SUR2. | Binds to SUR1. | Non-selective for SUR1 over SUR2. | nih.gov |

| Glycemic Variability | Combination with voglibose showed better improvement in glycemic variability than repaglinide alone. | Not directly compared in provided sources. | Less effective at improving glycemic variability compared to mitiglinide/voglibose combination. | nih.govresearchgate.net |

Pharmacokinetics of Mitiglinide Calcium in Research Studies

Absorption Characteristics

Rate and Extent of Oral Absorption

Mitiglinide (B115668) is characterized by its rapid rate of oral absorption, leading to a quick onset of action. nih.gov Following oral administration, the time to reach maximum plasma concentration (Tmax) is consistently short. Studies in healthy adult males have shown that after single oral doses of 5, 10, and 20 mg, the Tmax was achieved between 0.23 and 0.28 hours. msdmanuals.com Another study in healthy Chinese volunteers reported a median Tmax of 0.25 hours. nih.gov This rapid absorption facilitates its preprandial administration to control mealtime glucose spikes. nih.govwikipedia.org

The maximum plasma concentration (Cmax) of mitiglinide increases with the dose. Research has demonstrated that single oral doses of 5 mg and 20 mg resulted in Cmax values of 565.30 ng/mL and 2625.26 ng/mL, respectively. nih.gov The extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), is dose-proportional. nih.gov

Pharmacokinetic Parameters of Mitiglinide After Single Oral Doses

Impact of Salt Form (Calcium Hydrate) on Bioavailability

Mitiglinide is formulated as a calcium hydrate (B1144303) salt. This specific salt form plays a crucial role in the drug's pharmacokinetic profile by enhancing its solubility and stability. nih.gov The improved solubility of the mitiglinide calcium hydrate form contributes to better bioavailability, ensuring that an effective and consistent concentration of the drug is delivered to its target sites. nih.gov Studies comparing an orally disintegrating tablet of mitiglinide calcium hydrate to a standard tablet found them to be bioequivalent, indicating that the formulation effectively delivers the active moiety. nih.gov

Gastrointestinal Absorption Mechanisms

Upon oral administration, mitiglinide is rapidly absorbed from the gastrointestinal tract. nih.gov The primary site for the absorption of most orally administered drugs is the upper part of the small intestine, specifically the duodenum, due to its large surface area and high perfusion. uomustansiriyah.edu.iq As a weak organic acid, mitiglinide's absorption is likely governed by passive diffusion across the gastrointestinal membrane. msdmanuals.com This process involves the movement of the drug from an area of high concentration (the gut lumen) to an area of lower concentration (the bloodstream) and is dependent on the drug's lipid solubility and degree of ionization. msdmanuals.com The non-ionized form of a weak acid is more lipid-soluble and therefore diffuses more readily across the lipoid cell membranes of the intestinal epithelium. msdmanuals.com While specific transport proteins have not been definitively identified for mitiglinide absorption, passive diffusion is the most common mechanism for drugs of its physicochemical nature. nih.gov

Distribution Studies

Following absorption into the systemic circulation, mitiglinide is distributed throughout the body. Pharmacokinetic modeling suggests that mitiglinide's distribution can be described by a two-compartment model, consisting of a central compartment (representing plasma and highly perfused organs) and a peripheral compartment. nih.gov

The apparent volume of distribution (Vd) is a parameter that quantifies the extent of a drug's distribution in the body outside of the plasma. A study in healthy Chinese volunteers determined the apparent total clearance (CL/F) to be approximately 7.80 L/h and the terminal elimination half-life (t1/2) to be around 1.69 hours. nih.gov While specific values for volume of distribution can vary, these parameters indicate a relatively rapid distribution and elimination process.

The extent of a drug's binding to plasma proteins, such as albumin, is a key determinant of its distribution. Acidic drugs often exhibit a high degree of plasma protein binding. Specific data on the plasma protein binding percentage for mitiglinide is not consistently available in the cited literature.

Metabolism and Biotransformation Pathways

Mitiglinide is extensively metabolized, primarily in the liver, before being excreted. nih.govmsdmanuals.com This biotransformation occurs in two main phases.

Role of Cytochrome P450 Enzymes (e.g., CYP2C9)

Phase I metabolism of mitiglinide involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP2C9 has been identified as a key enzyme in the metabolism of mitiglinide. wikipedia.org Therefore, co-administration with drugs that are potent inhibitors or inducers of CYP2C9 could potentially alter the plasma concentrations and efficacy of mitiglinide. wikipedia.org

Following Phase I reactions, mitiglinide undergoes Phase II conjugation. A significant metabolic pathway is the formation of a carboxyl-linked glucuronide conjugate. nih.gov This process, known as glucuronidation, makes the drug more water-soluble and facilitates its excretion. nih.gov The enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), with research indicating that UGT1A3 and UGT2B7 are the primary isoforms involved in the carboxyl-glucuronidation of mitiglinide in the human liver. nih.gov The majority of an administered dose is eliminated in the urine, predominantly as these glucuronide conjugate metabolites, with less than 1% being excreted as unchanged mitiglinide. msdmanuals.com

Identification and Characterization of Metabolites

The biotransformation of Mitiglinide in the body primarily involves Phase II conjugation reactions. pharmaguideline.com Research has successfully identified and characterized a major metabolite, which is crucial for understanding the drug's disposition.

A significant metabolic pathway for Mitiglinide is the formation of a carboxyl-linked glucuronide conjugate. nih.gov This metabolite, identified as Mitiglinide carboxyl-glucuronide, was isolated from reaction mixtures containing Mitiglinide and human liver microsomes fortified with UDP-glucuronic acid (UDPGA). nih.gov Its structural confirmation was achieved through hydrolysis reactions using beta-glucuronidase and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.gov The molecular formula of this acyl-glucuronide metabolite is C₂₅H₃₃NO₉. evitachem.comaxios-research.com

Further investigations into the enzymatic basis of this transformation have identified specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the catalysis of Mitiglinide carboxyl-glucuronidation in the human liver. nih.gov Out of a panel of recombinant UGT isoforms tested (UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7), only UGT1A3 and UGT2B7 demonstrated significant catalytic activity. nih.gov The role of these two enzymes was substantiated by inhibition studies, where the formation of the glucuronide metabolite in human liver microsomes was effectively reduced by quercetin (B1663063) (a UGT1A3 substrate) and diclofenac (B195802) (a UGT2B7 substrate). nih.gov

Kinetic analyses have shown differences in the rate of this metabolic process across species. The affinity of Mitiglinide for the glucuronidating enzymes, as indicated by the Michaelis-Menten constant (Kₘ), varied, with rabbit liver microsomes showing the highest affinity. nih.gov

Table 1: Identified Metabolite of Mitiglinide Calcium

| Metabolite Name | Molecular Formula | Method of Identification | Key Enzymes (Human) |

|---|

Elimination and Excretion Routes

Following its metabolism, Mitiglinide and its metabolites are cleared from the body primarily through the renal system. patsnap.com Studies in healthy adult males have shown that a significant portion of an orally administered dose is eliminated in the urine within 24 hours. patsnap.com The excreted substances are predominantly the glucuronide conjugate metabolites of Mitiglinide. patsnap.com In contrast, the amount of unchanged Mitiglinide excreted in the urine is minimal, accounting for less than 1% of the dose. patsnap.com This indicates that the drug undergoes extensive metabolism in the liver before its products are excreted by the kidneys. patsnap.com

Pharmacokinetic Modeling and Simulation

To better understand and predict the behavior of Mitiglinide in the body, pharmacokinetic (PK) modeling and simulation have been employed in research studies. These models provide a mathematical framework to describe the drug's concentration over time.

Research in healthy Chinese volunteers has established that the pharmacokinetic profile of Mitiglinide following oral administration can be accurately described by a two-compartment model with first-order absorption and linear elimination. evitachem.comaxios-research.com Some models also incorporate a lag time to account for the delay before the drug appears in the central compartment. axios-research.com This type of model assumes the body is composed of a central and a peripheral compartment, through which the drug distributes before being eliminated. evitachem.com

These modeling studies, often utilizing software like Phoenix NLME, have been used to derive key pharmacokinetic parameters that characterize the drug's disposition. genprice.comnih.gov For instance, in one study involving a single 10 mg dose, the terminal elimination half-life (t½) and total clearance (CL/F) were determined. genprice.comnih.gov Such models are valuable for understanding the relationship between the drug's plasma concentration and its pharmacological effects. evitachem.comgenprice.com

Table 2: Pharmacokinetic Parameters of Mitiglinide from a Two-Compartment Model in Healthy Volunteers

| Parameter | Description | Value (Mean ± SD) | Reference |

|---|---|---|---|

| t½ | Terminal Elimination Half-Life | 1.69 ± 0.16 h | genprice.comnih.gov |

| CL/F | Apparent Total Clearance | 7.80 ± 1.84 L/h | genprice.comnih.gov |

| Cₘₐₓ | Maximum Plasma Concentration (for a 10 mg dose) | 565.30 ng/mL (for 5 mg) - 2625.26 ng/mL (for 20 mg) | evitachem.com |

| tₘₐₓ | Time to Reach Maximum Plasma Concentration | ~0.25 h | patsnap.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Mitiglinide |

| Mitiglinide calcium |

| Mitiglinide carboxyl-glucuronide |

| Mitiglinide acyl-β-D-glucuronide |

| UDP-glucuronic acid (UDPGA) |

| Quercetin |

Clinical Research and Efficacy of Mitiglinide Calcium

Monotherapy Trials

Clinical trials focusing on mitiglinide (B115668) as a monotherapy have established its role in glycemic control, particularly in managing post-meal glucose excursions.

Mitiglinide monotherapy primarily targets postprandial hyperglycemia. researchgate.net Its mechanism of action involves stimulating the rapid, short-term release of insulin (B600854) from pancreatic β-cells in response to meals. nih.gov This mimics the physiological pattern of insulin secretion observed in individuals without diabetes. zendy.io

The responsiveness to mitiglinide monotherapy can be influenced by specific patient characteristics. Due to its unique properties, such as selective action on pancreatic β-cells and limited metabolism, it may be a suitable option for certain patient populations. researchgate.net

Research suggests that mitiglinide may have particular utility in patients with chronic kidney disease or those who are at a high risk of hypoglycemia. researchgate.net For elderly patients, whose physiological functions may be compromised, treatment is often initiated cautiously with close monitoring of blood glucose levels to ensure efficacy. nih.gov

Furthermore, one study indicated that in non-obese, long-standing type 2 diabetes patients with diminished insulin secretory capacity, increasing the dose of mitiglinide could improve plasma glucose levels. e-dmj.org This suggests that patient characteristics such as body mass index and the duration of diabetes may influence the therapeutic response to mitiglinide. e-dmj.org

Combination Therapy Studies

To address the multifaceted pathophysiology of type 2 diabetes, which involves both insulin resistance and β-cell dysfunction, mitiglinide is often used in combination with other antidiabetic agents that have complementary mechanisms of action.

The combination of mitiglinide and metformin (B114582) targets both postprandial hyperglycemia and insulin resistance. A prospective, randomized, multicenter trial was conducted to evaluate the efficacy of adding mitiglinide to the treatment regimen of patients with type 2 diabetes who had inadequate glycemic control with metformin monotherapy. researchgate.netnih.govnih.gov

In this 16-week study, patients were randomized to receive either metformin plus mitiglinide or metformin plus a placebo. researchgate.netmdpi.com The results demonstrated that the combination therapy was significantly more effective in improving glycemic control compared to metformin alone. researchgate.netnih.govnih.gov The group receiving mitiglinide experienced a greater reduction in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (PPG). researchgate.netnih.gov Moreover, a significantly higher percentage of patients in the combination therapy group achieved the target HbA1c level of less than 7%. researchgate.netnih.govmdpi.com

| Parameter | Metformin + Mitiglinide Group | Metformin + Placebo Group | P-value |

|---|---|---|---|

| Mean HbA1c Reduction | -0.7% | -0.4% | 0.002 |

| Mean FPG Reduction (mmol/L) | -0.77 | -0.05 | 0.015 |

| Mean 2-h PPG Reduction (mmol/L) | -3.76 | -0.84 | <0.0001 |

| Patients Achieving HbA1c <7% | 49.3% | 28.8% | 0.016 |

Thiazolidinediones, such as pioglitazone, primarily improve insulin sensitivity. The efficacy of adding mitiglinide to pioglitazone monotherapy was assessed in a 16-week, multicenter, randomized, double-blind, parallel-group study involving Japanese patients with type 2 diabetes who were insufficiently controlled with pioglitazone alone. nih.gov

The study found that the addition of mitiglinide to pioglitazone resulted in statistically significant improvements in glycemic control. nih.gov Patients receiving the combination therapy showed a greater reduction in HbA1c compared to those on pioglitazone monotherapy. nih.gov Significant improvements were also observed in fasting plasma glucose and postprandial plasma glucose levels in the combination groups. nih.gov

| Treatment Group | Mean HbA1c Reduction from Baseline | P-value (vs. Pioglitazone Monotherapy) |

|---|---|---|

| Pioglitazone + Placebo | -0.02% | - |

| Pioglitazone + Mitiglinide 5 mg | -0.45% | <0.001 |

| Pioglitazone + Mitiglinide 10 mg | -0.67% | <0.001 |

Dipeptidyl peptidase-4 (DPP-4) inhibitors work by increasing the levels of incretin hormones, which stimulate insulin release and inhibit glucagon (B607659) secretion in a glucose-dependent manner. The combination of mitiglinide with a DPP-4 inhibitor has been studied for its potential to provide comprehensive glycemic control.

A 52-week study investigated the long-term efficacy of adding mitiglinide to the treatment of Japanese type 2 diabetes patients who were inadequately controlled with DPP-4 inhibitor monotherapy. nih.gov The results showed that the addition of mitiglinide led to significant improvements in glycemic control. nih.gov The combination therapy improved early postprandial insulin secretion and postprandial glucose levels. nih.gov At the end of the 52-week treatment period, a substantial portion of patients achieved the target HbA1c of less than 7.0%. nih.gov Another study comparing saxagliptin to mitiglinide in hemodialysis patients found that saxagliptin was not inferior to mitiglinide in terms of glycemic control. researchgate.net

| Parameter | Baseline | 52 Weeks (Mitiglinide Add-on) |

|---|---|---|

| Mean HbA1c | 7.47% | N/A (57.4% achieved <7.0%) |

| Mean 2-hour PPG (mg/dL) | 248.1 | Improved |

Mitiglinide with Alpha-Glucosidase Inhibitors (e.g., Voglibose)

The combination of mitiglinide calcium with an alpha-glucosidase inhibitor, such as voglibose (B1684032), has been shown to be an effective therapeutic strategy for improving glycemic control in patients with type 2 diabetes, particularly in managing postprandial hyperglycemia. This combination therapy leverages the distinct mechanisms of action of the two drug classes: mitiglinide stimulates rapid, short-acting insulin secretion in response to meals, while voglibose delays the absorption of carbohydrates from the small intestine.

In a clinical study involving Japanese patients with type 2 diabetes, a fixed-dose combination of 10 mg of mitiglinide and 0.2 mg of voglibose was evaluated. The results demonstrated a significant reduction in postprandial glycemic excursions. frontiersin.org Compared to the baseline period, self-monitoring of blood glucose levels after all three meals was significantly lower during the combination therapy period. frontiersin.org Furthermore, a meal tolerance test confirmed that the extent of postprandial hyperglycemia was significantly reduced with the combination therapy, which was associated with greater early-phase insulin secretion and sustained production of glucagon-like peptide-1 (GLP-1). frontiersin.org

Another study focused on type 2 diabetic patients on hemodialysis, a patient population in which glycemic control can be challenging. In this open-label randomized study, patients with poor glycemic control who were already receiving voglibose were assigned to either a combination-therapy group with the addition of mitiglinide or a monotherapy group with voglibose alone. The combination therapy group showed a significant reduction in fasting plasma glucose and glycated albumin (GA) levels after four weeks, and in hemoglobin A1c (HbA1c) levels after eight weeks. researchgate.net Additionally, triglyceride levels and homeostasis model assessment of insulin resistance (HOMA-IR) values also decreased significantly with the combination treatment. researchgate.net

A pilot study also investigated the effects of switching from a sulfonylurea to a mitiglinide/voglibose combination on glycemic variability and endothelial dysfunction. The study found that the combination therapy has the potential to reduce glycemic variability and improve both fasting and postprandial endothelial dysfunction in patients with type 2 diabetes. nih.gov

The following table summarizes the key findings from a clinical trial evaluating the combination of mitiglinide and voglibose:

| Parameter | Baseline | Mitiglinide Monotherapy | Mitiglinide + Voglibose Combination |

| Postprandial Glucose Excursion (after breakfast) | Significantly Higher | Lower than Baseline | Significantly Lower than Baseline |

| Postprandial Glucose Excursion (after lunch) | Significantly Higher | Lower than Baseline | Significantly Lower than Mitiglinide Monotherapy |

| Postprandial Glucose Excursion (after dinner) | Significantly Higher | Lower than Baseline | Significantly Lower than Mitiglinide Monotherapy |

| Early-phase Insulin Secretion | Impaired | Improved | Significantly Greater than Baseline |

| GLP-1 Production | Normal | Normal | Sustained |

Studies with Other Antidiabetic Agents

Mitiglinide calcium has also been studied in combination with other classes of oral antidiabetic agents, demonstrating its utility as an add-on therapy for patients who have inadequate glycemic control with monotherapy.

One prospective, randomized, multicenter trial assessed the efficacy and safety of adding mitiglinide to metformin monotherapy in patients with type 2 diabetes. patsnap.compatsnap.com After a 16-week trial period, the group receiving metformin plus mitiglinide showed a significantly greater reduction in HbA1c compared to the group receiving metformin plus placebo. patsnap.compatsnap.com The combination therapy group also experienced greater reductions in fasting plasma glucose and 2-hour postprandial glucose. patsnap.compatsnap.com Furthermore, a higher proportion of patients in the mitiglinide add-on group achieved the target HbA1c value of less than 7%. patsnap.com

The efficacy of mitiglinide as an add-on therapy to pioglitazone has also been investigated in a 52-week study. retina-specialist.com In patients with insufficient glycemic control on pioglitazone monotherapy, the addition of mitiglinide resulted in significant and sustained reductions in HbA1c, fasting plasma glucose, and postprandial plasma glucose at all evaluated time points throughout the study. retina-specialist.com

Furthermore, studies have explored the addition of mitiglinide to dipeptidyl peptidase-4 (DPP-4) inhibitor therapy. In a 52-week study of Japanese patients inadequately controlled on a DPP-4 inhibitor, the addition of mitiglinide led to improved early postprandial insulin secretion and better control of postprandial plasma glucose. nih.gov Similarly, in patients receiving a combination of a DPP-4 inhibitor (sitagliptin) and a long-acting insulin analogue (insulin glargine), the addition of mitiglinide significantly reduced glycemic fluctuation indices, including the mean amplitude of glycemic excursions, and the proportion of time spent in hyperglycemia, as measured by continuous glucose monitoring. duke.edu

The table below presents a summary of the key outcomes from a clinical trial of mitiglinide in combination with metformin:

| Outcome Measure | Metformin + Mitiglinide Group | Metformin + Placebo Group | p-value |

| Change in HbA1c | -0.7 ± 0.6% | -0.4 ± 0.7% | 0.002 |

| Change in Fasting Plasma Glucose | -0.77 ± 1.76 mmol/L | -0.05 ± 1.60 mmol/L | 0.015 |

| Change in 2-h Postprandial Glucose | -3.76 ± 3.57 mmol/L | -0.84 ± 3.07 mmol/L | <0.0001 |

| Patients Achieving HbA1c <7% | 49.3% | 28.8% | 0.016 |

Long-Term Efficacy and Glycemic Durability

The long-term efficacy and glycemic durability of mitiglinide calcium have been evaluated in studies lasting up to 52 weeks, demonstrating its potential for sustained glycemic control when used as an add-on therapy.

In a 52-week clinical trial, mitiglinide was added to the treatment regimen of Japanese patients with type 2 diabetes who were inadequately controlled with either a dipeptidyl peptidase-4 (DPP-4) inhibitor or a biguanide (B1667054) (metformin) monotherapy. nih.gov The study found that the combination therapy with mitiglinide resulted in improved glycemic control over the long term. nih.gov Specifically, the addition of mitiglinide improved early postprandial insulin secretion and postprandial plasma glucose levels in both combination groups. At the final evaluation, 57.4% of patients in the DPP-4 inhibitor combination group and 29.2% in the biguanide combination group achieved an HbA1c level of less than 7.0%. nih.gov

Another 52-week study investigated the efficacy and safety of mitiglinide as an add-on therapy in patients whose blood glucose was insufficiently controlled by pioglitazone monotherapy. retina-specialist.com The results showed a significant reduction in HbA1c from a baseline of 7.64 ± 0.77% to 6.81 ± 0.65% at 52 weeks. retina-specialist.com Significant reductions in fasting plasma glucose and postprandial plasma glucose at 1 and 2 hours after a meal were also observed at all evaluated time points throughout the year-long study. retina-specialist.com More than half of the patients in this study achieved the target HbA1c of less than 7.0%, and one-third reached a level below 6.5%. retina-specialist.com

These studies suggest that the addition of mitiglinide to ongoing oral antidiabetic therapy can provide durable glycemic control for at least one year in patients with type 2 diabetes who are not at their glycemic target.

The following table illustrates the long-term changes in HbA1c in patients treated with mitiglinide as an add-on to pioglitazone:

| Time Point | Mean HbA1c (%) |

| Baseline | 7.64 ± 0.77 |

| Week 16 | 6.84 ± 0.73 |

| Week 28 | 6.64 ± 0.64 |

| Week 40 | 6.67 ± 0.57 |

| Week 52 | 6.81 ± 0.65 |

Clinical Outcomes Research

Impact on Oxidative Stress Markers

Clinical research has indicated that mitiglinide calcium may have a beneficial impact on markers of oxidative stress, a key factor in the pathogenesis of diabetic complications. Postprandial hyperglycemia is a significant contributor to increased oxidative stress in individuals with type 2 diabetes.

A study was conducted to evaluate whether controlling postprandial hyperglycemia with mitiglinide could lead to a reduction in the generation of oxidative stress. In this study, 40 patients with type 2 diabetes underwent two breakfast tests, one with a placebo and another with mitiglinide. The results showed that after the administration of mitiglinide, there was a significant decrease in levels of nitrotyrosine, malondialdehyde (MDA), and oxidized LDL (oxLDL), all of which are markers of oxidative stress. Concurrently, a preservation of plasma total radical-trapping antioxidant parameter (TRAP) was observed with mitiglinide treatment compared to placebo.

This study demonstrates that by effectively managing postprandial glucose excursions, mitiglinide can significantly improve the profile of oxidative stress markers that are typically elevated in the postprandial state in diabetic patients.

Impact on Inflammatory Markers

In addition to its effects on oxidative stress, mitiglinide calcium has been shown to positively influence inflammatory markers that are implicated in the development of diabetes-related complications. Chronic low-grade inflammation is a characteristic feature of type 2 diabetes.

The same study that investigated oxidative stress markers also assessed the impact of mitiglinide on key inflammatory markers. Following the administration of mitiglinide and the subsequent reduction in postprandial hyperglycemia, significant decreases in the levels of interleukin-6 (IL-6), interleukin-18 (IL-18), and tumor necrosis factor-alpha (TNF-alpha) were observed when compared to the placebo group.

These findings suggest that the glucose-lowering effect of mitiglinide, particularly in the postprandial period, is associated with a reduction in the inflammatory response, which may contribute to its potential benefits beyond glycemic control.

Potential Benefits in Reducing Diabetes-Related Complications

While long-term, large-scale clinical trials specifically designed to assess the direct impact of mitiglinide calcium on the incidence of diabetes-related complications are limited, its mechanisms of action and effects on surrogate markers suggest potential benefits. nih.gov The effective management of postprandial hyperglycemia, a primary therapeutic target of mitiglinide, is considered an important strategy in mitigating the risk of both microvascular and macrovascular complications.

Postprandial hyperglycemia is known to contribute to endothelial dysfunction, a key early event in the development of atherosclerosis. nih.gov By reducing the magnitude of postprandial glucose spikes, mitiglinide may help to preserve or improve endothelial function. nih.gov Some research suggests that mitiglinide add-on therapy can favorably affect vascular endothelial function in patients with type 2 diabetes. nih.gov The reduction of oxidative stress and inflammation, as demonstrated in clinical studies, further supports the potential for mitiglinide to have a cardioprotective role and to be beneficial in preventing cardiovascular diseases. nih.govnih.gov

Although intensive glycemic control has shown clear benefits in reducing microvascular complications like retinopathy and nephropathy, its effect on macrovascular outcomes has been less pronounced in some large clinical trials. nih.govnih.gov However, the focus on postprandial glucose control with agents like mitiglinide may offer a targeted approach to address a specific pathophysiological driver of vascular complications. Further research is needed to definitively establish the role of mitiglinide in the long-term prevention of diabetes-related complications. nih.gov

Cardioprotective Effects of Mitiglinide Calcium

Mitiglinide calcium has demonstrated several cardioprotective effects, primarily through its action on postprandial hyperglycemia and its subsequent impact on endothelial function, oxidative stress, and inflammation. Clinical research suggests that by managing the sharp increases in blood glucose that occur after meals, mitiglinide calcium can mitigate key pathological processes implicated in the development and progression of cardiovascular disease in patients with type 2 diabetes.

One of the key areas of investigation has been the effect of mitiglinide calcium on endothelial function, which is a critical factor in maintaining vascular health. nih.gov Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis. Studies have shown that mitiglinide, particularly when used in combination with other antidiabetic agents, can lead to improvements in vascular endothelial function. nih.gov

A pilot study involving eight patients with type 2 diabetes who were receiving pioglitazone monotherapy evaluated the effect of adding mitiglinide to their treatment regimen. The study measured endothelial function using the Reactive Hyperemia Index (RH-PAT). The results, as detailed in the table below, indicated a statistically significant improvement in endothelial function after 12 weeks of combination therapy. nih.gov

| Parameter | Baseline (Mean ± SD) | After 12 Weeks (Mean ± SD) | P-value |

|---|---|---|---|

| Reactive Hyperemia Index (RH-PAT) | 1.6 ± 0.3 | 2.1 ± 0.5 | 0.0373 |

Beyond its effects on endothelial function, mitiglinide has been shown to reduce the levels of circulating biomarkers of oxidative stress and inflammation that are exacerbated by postprandial hyperglycemia. nih.gov A clinical study involving 40 patients with type 2 diabetes investigated the impact of a single dose of mitiglinide on these markers following a test meal. The findings demonstrated that mitiglinide administration was associated with a significant reduction in key markers of oxidative stress and inflammation compared to placebo.

The table below summarizes the observed effects of mitiglinide on these biomarkers.

| Biomarker Category | Specific Marker | Effect of Mitiglinide Calcium |

|---|---|---|

| Oxidative Stress | Nitrotyrosine | Significant Reduction |

| Malondialdehyde (MDA) | Significant Reduction | |

| Oxidized Low-Density Lipoprotein (oxLDL) | Significant Reduction | |

| Inflammation | Interleukin-6 (IL-6) | Significant Reduction |

| Interleukin-18 (IL-18) | Significant Reduction | |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction |

These findings suggest that the cardioprotective effects of mitiglinide calcium are mediated, at least in part, by its ability to attenuate the detrimental postprandial spikes in blood glucose and the associated increases in oxidative stress and inflammation, as well as to improve endothelial function.

Drug Drug Interaction Research of Mitiglinide Calcium

Interactions Affecting Hypoglycemic Activity

The main pharmacodynamic action of mitiglinide (B115668) is the reduction of blood glucose levels. This action can be either intensified or weakened by other drugs, elevating the risk of hypoglycemia or hyperglycemia, respectively.

A variety of drugs and other substances can amplify the blood glucose-lowering capacity of mitiglinide, thus heightening the risk of hypoglycemia. patsnap.com The concurrent use of other antidiabetic drugs, including insulin (B600854) preparations, biguanides like metformin (B114582), α-glucosidase inhibitors, and insulin sensitizers, can logically result in an enhanced hypoglycemic effect. medicaldialogues.in Other agents that may potentiate the hypoglycemic activity of mitiglinide include sulfanilamides, monoamine oxidase inhibitors (MAOIs), anabolic hormones, and tetracyclines. medicaldialogues.in

Beta-adrenergic blocking agents can obscure the adrenergic symptoms of hypoglycemia, such as tremors and rapid heartbeat, complicating the patient's ability to recognize and manage low blood sugar events. medicaldialogues.in These agents may also intensify the hypoglycemic action of mitiglinide. medicaldialogues.in

Alcohol consumption has the potential to cause a disulfiram-like reaction when taken with some oral hypoglycemics and can lead to an unpredictable and often magnified hypoglycemic response with mitiglinide. rxfiles.ca This is attributable to alcohol's inherent glucose-lowering properties and its capacity to disrupt the body's counter-regulatory mechanisms against hypoglycemia. rxfiles.ca

Salicylates, such as aspirin, particularly at high doses, possess an intrinsic hypoglycemic effect and can potentiate the action of insulin secretagogues like mitiglinide. medicaldialogues.inrxfiles.ca

Table 1: Agents Potentiating the Hypoglycemic Activity of Mitiglinide

| Drug/Substance Class | Examples |

|---|---|

| Other Antidiabetic Medications | Insulin, Metformin, Voglibose (B1684032), Pioglitazone HCl, Sulfonylureas medicaldialogues.indrugbank.compatsnap.com |

| Beta-blockers | Propranolol medicaldialogues.in |

| Alcohol | Ethanol patsnap.comrxfiles.ca |

| Salicylates | Aspirin medicaldialogues.indrugbank.com |

| Sulfonamides | Sulfamethoxazole medicaldialogues.in |

| MAOIs | |

| Anabolic Hormones | Mestanolone medicaldialogues.in |

Conversely, certain medications can oppose the hypoglycemic action of mitiglinide, potentially leading to a decrease in glycemic control. patsnap.com Corticosteroids are recognized for their hyperglycemic properties, which can counteract the therapeutic effect of mitiglinide. patsnap.com

Thiazide diuretics have been observed to increase blood glucose levels, possibly by hindering insulin secretion and fostering insulin resistance. rxfiles.ca This can reduce the efficacy of mitiglinide in managing post-meal blood sugar spikes. patsnap.com

Thyroid hormone products can also elevate blood glucose concentrations, and their use may require adjustments to the dosage of antidiabetic drugs like mitiglinide to preserve glycemic control. patsnap.commsdmanuals.com

Table 2: Agents Diminishing the Hypoglycemic Activity of Mitiglinide

| Drug/Substance Class | Examples |

|---|---|

| Corticosteroids | Betamethasone, Budesonide drugbank.com |

| Thiazide Diuretics | Chlorothiazide drugbank.com |

Interactions Related to Cytochrome P450 Enzyme System

Mitiglinide undergoes primary metabolism in the liver, a process mediated by the cytochrome P450 (CYP) enzyme system, with the CYP2C9 isoenzyme playing a principal role. patsnap.com Consequently, drugs that inhibit or induce CYP2C9 can markedly alter the plasma concentration of mitiglinide, thereby affecting its therapeutic outcome and safety. patsnap.com

CYP2C9 inhibitors can impede the metabolism of mitiglinide, resulting in elevated plasma levels and a prolonged half-life. This escalates the risk of hypoglycemia. Potent inhibitors of CYP2C9 encompass certain antifungal agents like fluconazole (B54011) and miconazole. nih.gov Studies have indicated that the co-administration of fluconazole, a strong CYP2C9 inhibitor, with mitiglinide can substantially increase systemic exposure to mitiglinide. nih.govnih.gov

Conversely, CYP2C9 inducers can hasten the metabolism of mitiglinide, leading to diminished plasma concentrations and a potential reduction in its effectiveness. nih.gov Potent inducers of CYP2C9, such as rifampicin, can cause a significant decrease in the systemic exposure of mitiglinide, which may result in suboptimal glycemic control. nih.govfda.gov

Table 3: Clinically Significant CYP2C9 Interactions with Mitiglinide

| Interacting Agent | Effect on Mitiglinide Metabolism | Potential Clinical Outcome |

|---|---|---|

| CYP2C9 Inhibitors | ||

| Fluconazole | Inhibition nih.gov | Increased plasma concentration, risk of hypoglycemia nih.gov |

| Miconazole | Inhibition nih.gov | Increased plasma concentration, risk of hypoglycemia nih.gov |

| CYP2C9 Inducers |

Clinical Significance of Drug Interactions

The drug-drug interactions associated with mitiglinide calcium carry considerable clinical weight. semanticscholar.org The intensification of its hypoglycemic effect by other medications can precipitate severe and potentially life-threatening hypoglycemia. patsnap.com Thus, vigilant monitoring of blood glucose levels is imperative when mitiglinide is administered concurrently with agents known to augment its glucose-lowering capabilities.

In contrast, the reduced efficacy of mitiglinide stemming from interactions with other drugs can lead to chronic hyperglycemia, thereby elevating the long-term risk of diabetic complications. Healthcare providers must be cognizant of these potential interactions and may need to modify the therapeutic plan as a result.

The interactions involving the CYP2C9 enzyme system underscore the critical need to review a patient's complete medication profile. patsnap.com Prior to initiating mitiglinide therapy, a comprehensive assessment of concomitant medications is essential to identify any potential inhibitors or inducers of CYP2C9. patsnap.com In situations where co-administration is unavoidable, meticulous monitoring and possible dose adjustments of mitiglinide are justified to maintain both safety and therapeutic effectiveness.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acarbose |

| Aspirin |

| Betamethasone |

| Budesonide |

| Chlorothiazide |

| Fluconazole |

| Insulin |

| Metformin |

| Mestanolone |

| Miconazole |

| Minocycline HCl |

| Mitiglinide calcium |

| Pioglitazone HCl |

| Propranolol |

| Rifampicin |

| Sulfamethoxazole |

| Tetracycline HCl |

Adverse Event Profile and Safety Research of Mitiglinide Calcium

Incidence and Severity of Hypoglycemia

Hypoglycemia is a primary safety concern with insulin (B600854) secretagogues. The incidence and severity of hypoglycemia with mitiglinide (B115668) calcium have been assessed in various clinical settings, both as a monotherapy and in combination with other antidiabetic agents.

In long-term studies of Japanese patients with type 2 diabetes, the addition of mitiglinide to ongoing treatment with a dipeptidyl peptidase-4 (DPP-4) inhibitor or a biguanide (B1667054) resulted in a low incidence of hypoglycemia. Specifically, the rate was 3.0% (2 out of 67 patients) in the DPP-4 inhibitor combination group and 2.9% (2 out of 69 patients) in the biguanide combination group. All reported cases of hypoglycemia were mild in severity. nih.gov

When used as an add-on therapy to pioglitazone, hypoglycemic symptoms were among the most frequently noted adverse reactions, although they were described as mild. clinicaltrials.gov

Factors Influencing Hypoglycemia Risk

Several factors can influence the risk of developing hypoglycemia in patients treated with mitiglinide calcium. These can be patient-specific or related to concomitant medication use.

Younger age and higher body mass index (BMI) have been identified as factors associated with better glycemic control when mitiglinide is combined with insulin glargine, which may indirectly influence the risk of hypoglycemia. nih.gov The concomitant use of other medications that can lower blood glucose levels or alter the metabolism of mitiglinide can also increase the risk of hypoglycemia.

Comparative Safety Profile with Other Antidiabetic Agents

The safety of mitiglinide calcium, particularly its propensity to cause hypoglycemia, has been compared with other oral antidiabetic drugs.

In a retrospective cohort study comparing various oral antidiabetic monotherapies, meglitinides as a class, which includes mitiglinide, were found to have a higher risk of serious hypoglycemia compared to metformin (B114582). The adjusted hazard ratio for nateglinide (B44641) versus metformin was 1.21. nih.gov Conversely, sulfonylureas were associated with a significantly higher risk of hypoglycemia compared to metformin. nih.gov This suggests that while mitiglinide carries a risk of hypoglycemia, it may be lower than that of sulfonylureas.

A study comparing mitiglinide in combination with metformin to metformin plus placebo found a low incidence of hypoglycemia in the mitiglinide group. nih.gov

Other Reported Adverse Events

Beyond hypoglycemia, the safety profile of mitiglinide calcium encompasses a range of other potential adverse events affecting various organ systems.

Gastrointestinal Disturbances

Gastrointestinal side effects are a known class effect of some oral antidiabetic agents. Clinical trial data provides insight into the incidence of these events with mitiglinide.

In a study comparing mitiglinide in combination with metformin to metformin plus a placebo, the following gastrointestinal adverse events were reported in the mitiglinide combination group:

Abdominal discomfort or pain: 2.8%

Diarrhea: 2.8%

Loose stool: 4.2% nih.gov

These findings suggest that a small percentage of patients may experience gastrointestinal disturbances when taking mitiglinide in combination with metformin.

Neurological Effects

Hepatic Enzyme Abnormalities

The potential for antidiabetic agents to affect liver function is an important safety consideration.

In a clinical trial comparing mitiglinide in combination with metformin to metformin plus a placebo, there were no reported cases of increased alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels in the mitiglinide combination group. In contrast, the placebo group had an incidence of 4.2% for such increases. nih.gov This suggests a favorable hepatic safety profile for mitiglinide in this combination therapy setting.

Allergic Reactions

Allergic reactions to mitiglinide calcium, though infrequent, have been reported. patsnap.compatsnap.com Signs of an allergic reaction can manifest as rash, itching, and swelling. patsnap.com In more severe cases, individuals may experience significant dizziness and difficulty breathing. patsnap.com It is crucial for patients who have previously had allergic reactions to any medications or foods to inform their healthcare provider before starting treatment with mitiglinide calcium. rad-ar.or.jp Hypersensitivity reactions are classified as a rare adverse effect of mitiglinide. medicaldialogues.in

Table 1: Reported Allergic Reactions and Hypersensitivity

| Reaction Type | Symptoms | Frequency |

|---|---|---|

| Allergic Reaction | Rash, itching, swelling, severe dizziness, trouble breathing | Rare patsnap.com |

Contraindications and Precautions in Specific Patient Populations

The use of mitiglinide calcium requires careful consideration in certain patient populations due to the potential for increased risk of adverse events.

Caution is warranted when administering mitiglinide to individuals with renal dysfunction. rad-ar.or.jpmedicaldialogues.in Research has shown that the elimination half-life of mitiglinide in the plasma is prolonged in patients with chronic renal failure. mims.com This delayed elimination can increase the risk of hypoglycemia. mims.com Despite this, some studies suggest that mitiglinide, being a rapid- and short-acting insulinotropic agent, is rarely associated with hypoglycemia and may be a therapeutic option for patients with type 2 diabetes and chronic kidney disease (CKD), including those undergoing dialysis. nih.gov However, it is also noted that conventional oral hypoglycemic agents are generally not considered suitable for individuals with moderate to advanced CKD because of the risk of prolonged low blood sugar. nih.gov

Table 2: Research Findings on Mitiglinide Calcium in Renal Impairment

| Study Finding | Implication | Source(s) |

|---|---|---|

| Prolonged elimination half-life in chronic renal failure | Increased risk of secondary hypoglycemia | mims.com |

| Considered a therapeutic option for CKD and dialysis patients | Rarely accompanied by hypoglycemia | nih.gov |

The use of mitiglinide in patients with hepatic dysfunction necessitates careful administration. rad-ar.or.jpmedicaldialogues.in As mitiglinide is primarily metabolized in the liver, its use in individuals with impaired liver function could potentially exacerbate the condition. mims.com Furthermore, compromised liver function may lead to hypoglycemia in patients taking this medication. mims.com

Mitiglinide calcium is contraindicated for patients with a diagnosis of type 1 diabetes mellitus. rad-ar.or.jpmedicaldialogues.inmims.com It is also not to be used in individuals experiencing diabetic ketoacidosis, or a diabetic coma or pre-coma. rad-ar.or.jpmedicaldialogues.inmims.com In these critical conditions, immediate administration of intravenous fluids or insulin is essential to manage hyperglycemia. medicaldialogues.inmims.com

Long-Term Safety Assessments

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Aspirin |

| Biguanides |

| Calcium |

| Clofibrate |

| Insulin |

| Metformin |

| Mitiglinide |

| Mitiglinide calcium |

| Mitiglinide calcium hydrate (B1144303) |

| Nateglinide |

| Pioglitazone HCl |

| Salicylates |

Special Populations Research and Mitiglinide Calcium

Geriatric Patients

The physiological changes associated with aging can affect the pharmacokinetics and pharmacodynamics of medications. Therefore, the use of Mitiglinide (B115668) calcium in geriatric patients warrants special attention.

Meglitinides, the class of drugs to which Mitiglinide belongs, are generally considered a potential option for older adults with type 2 diabetes due to their rapid onset and short duration of action, which helps in controlling post-meal blood sugar spikes and may reduce the risk of hypoglycemia compared to some other oral antidiabetic agents. e-dmj.org It is advised that Mitiglinide calcium be administered with caution to older individuals, as their physiological functions are often compromised. medicaldialogues.in Treatment in this population may be initiated at a lower dose, with close monitoring of blood glucose levels to ensure both efficacy and safety. medicaldialogues.in

A prospective study evaluating the efficacy and safety of mitiglinide in diabetic patients on maintenance hemodialysis included a subset of patients aged 70 years and older. nih.gov In this study, patients younger than 70 years were administered a starting dose of 15 mg of mitiglinide daily, while those aged 70 years and older received a reduced starting dose of 7.5 mg daily with each meal for the first 8 weeks. nih.gov The dose was subsequently titrated based on individual response. nih.gov This suggests a cautious dosing approach in the elderly.

While general recommendations for the use of meglitinides in the elderly exist, specific pharmacokinetic and large-scale clinical trials focusing solely on the geriatric population for Mitiglinide calcium are limited.

Patients with Renal Dysfunction

The management of type 2 diabetes in patients with chronic kidney disease (CKD) is challenging, as the choice of antihyperglycemic agents is often limited by impaired renal function.

Mitiglinide is considered an attractive therapeutic option for patients with renal dysfunction, including those on dialysis, primarily because it is rarely accompanied by hypoglycemia. nih.govresearchgate.net Its rapid and short-acting nature makes it a suitable agent for managing postprandial hyperglycemia in this patient population. nih.gov

A prospective study was conducted to evaluate the efficacy and safety of mitiglinide in diabetic patients undergoing maintenance hemodialysis. nih.govjst.go.jp The study enrolled patients with poorly controlled diabetes who were not on insulin (B600854) therapy. nih.govjst.go.jp The findings demonstrated that mitiglinide was effective in reducing not only HbA1c and glycated albumin but also fasting plasma glucose levels from baseline, starting from the fourth week of treatment. nih.govjst.go.jp The study also reported a reduction in triglyceride levels. nih.gov Importantly, no serious adverse effects such as severe hypoglycemia or liver impairment were observed. nih.govjst.go.jp

The following table summarizes the key findings from this study:

| Parameter | Baseline (Mean) | After 24 Weeks of Mitiglinide Treatment (Mean) | p-value |

| Fasting Plasma Glucose (mg/dL) | 150.3 | 128.7 | < 0.01 |

| HbA1c (%) | 7.1 | 6.7 | < 0.01 |

| Glycated Albumin (%) | 26.8 | 23.5 | < 0.01 |

| Triglycerides (mg/dL) | 165.4 | 135.8 | < 0.05 |

It is important to note that while Mitiglinide can be used in patients with renal impairment, a lower starting dose and careful monitoring are recommended. nih.gov

Patients with Hepatic Dysfunction

The liver is a primary site for the metabolism of many drugs, including Mitiglinide. Therefore, hepatic impairment could potentially alter its pharmacokinetic properties.

In vitro studies have confirmed that mitiglinide is metabolized in the liver and kidneys. The main metabolites, glucuronide and hydroxyl forms, are produced by the drug-metabolizing enzymes UGT1A9 and 1A3, and by CYP2C9, respectively. clinicaltrials.gov

Meglitinides as a class are considered beneficial for individuals with hepatic impairment due to their brief stimulation of insulin secretion, which can lower the risk of hypoglycemia. nih.gov

A clinical trial (NCT04349696) was designed to specifically investigate the pharmacokinetics, pharmacodynamics, and safety of a 10 mg dose of Mitiglinide in type 2 diabetes patients with normal versus moderate impaired hepatic function. clinicaltrials.gov The study, which was completed in April 2018, aimed to provide crucial data on how liver dysfunction affects the way the body processes Mitiglinide. clinicaltrials.gov As of now, the results of this study have not been widely published, and therefore, detailed pharmacokinetic data in this population remains limited.

Pediatric Patients

The use of Mitiglinide calcium in the pediatric population has not been established. According to the FDA, the safety and effectiveness of Mitiglinide in children have not been evaluated. medicaldialogues.in As such, there is a lack of research and clinical data to support its use in this age group. The treatment of type 2 diabetes in children typically follows different guidelines and approved medications. medscape.com

Pregnancy and Lactation

There is a significant lack of data regarding the use of Mitiglinide calcium during pregnancy and lactation. Animal studies and clinical trials in pregnant or breastfeeding women have not been conducted to determine the potential risks to the fetus or infant.

For other meglitinides like nateglinide (B44641) and repaglinide (B1680517), there is very limited human pregnancy data. mdedge.com Animal data for these related drugs suggest a low risk, but this cannot be extrapolated to Mitiglinide with certainty. mdedge.com

Given the absence of safety data, the use of Mitiglinide calcium during pregnancy and lactation is not recommended. It is crucial for healthcare providers to consider alternative, well-studied treatments for managing diabetes in these sensitive periods.

Novel Formulations and Drug Delivery Systems for Mitiglinide Calcium

Gastroretentive Formulations